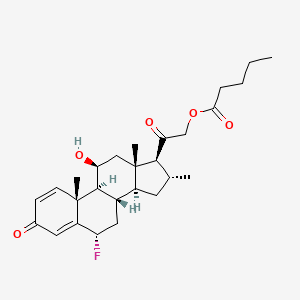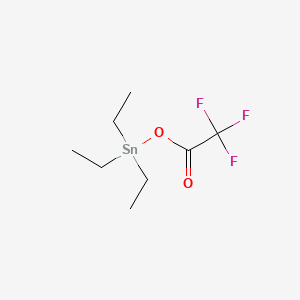
Stannane, triethyl(trifluoroacetoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of stannane, triethyl(trifluoroacetoxy)- typically involves the reaction of triethyltin chloride with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{(C2H5)3SnCl} + \text{CF3COOH} \rightarrow \text{(C2H5)3SnOCOCF3} + \text{HCl} ]
This method is commonly used in laboratory settings for the preparation of this compound .
Chemical Reactions Analysis
Stannane, triethyl(trifluoroacetoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler organotin compounds.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Stannane, triethyl(trifluoroacetoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Mechanism of Action
The mechanism of action of stannane, triethyl(trifluoroacetoxy)- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various substrates, facilitating different chemical reactions. The trifluoroacetoxy group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Stannane, triethyl(trifluoroacetoxy)- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride. These compounds share similar properties but differ in their reactivity and applications:
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Stannane, triethyl(trifluoroacetoxy)- is unique due to its trifluoroacetoxy group, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
429-30-1 |
|---|---|
Molecular Formula |
C8H15F3O2Sn |
Molecular Weight |
318.91 g/mol |
IUPAC Name |
triethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3C2H5.Sn/c3-2(4,5)1(6)7;3*1-2;/h(H,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
QAEBFRUUTMMCLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



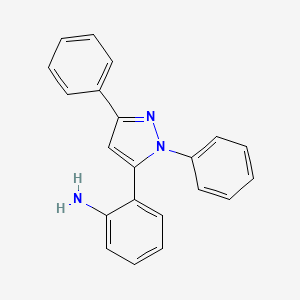
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
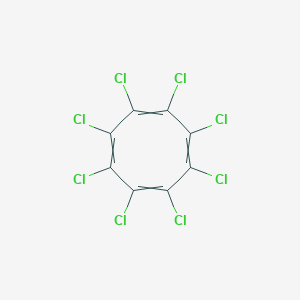

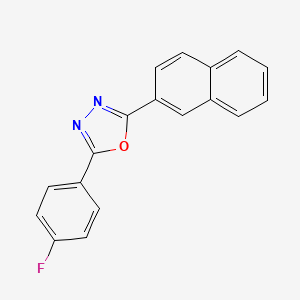
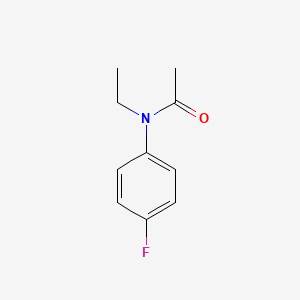
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
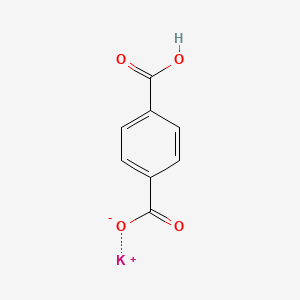
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
